2-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
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Description
The compound “2-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Molecular Structure Analysis
The molecular structure of a similar compound, ethyl 2,2-difluoro-2-(7-methoxy-2-oxo-2H-chromen-3-yl) acetate, was determined by X-ray crystallography . In the crystal structure of the title compound, the six-membered ring containing an oxygen atom is nearly planar .Scientific Research Applications
Fluorescent Chemosensors for Metal Ions
Chemosensors for Zinc Ions : Certain quinoline derivatives serve as highly selective and sensitive fluorescent chemosensors for detecting zinc ions over other cations in aqueous solutions. Their unique binding modes enable distinct fluorescence enhancement, offering potential for environmental monitoring and biological applications (Li et al., 2014).
Antimicrobial Agents
Quinoline-carboxylic Acid Derivatives : Synthesized quinoline derivatives exhibit significant in vitro antibacterial activities against various bacterial strains, including Escherichia coli, and possess potential as antimicrobial agents. These studies highlight the importance of quinoline core modifications to enhance antimicrobial efficacy (Rameshkumar et al., 2003).
Cancer Research and Imaging
Sigma-2 Receptor Imaging : Fluorine-18 labeled benzamide analogs have been evaluated for their potential in imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET), indicating their use in cancer diagnosis and monitoring (Tu et al., 2007).
Neurological Studies
Serotonin Receptor Imaging in Alzheimer's : Fluoro-N-benzamide derivatives have been used as selective molecular imaging probes to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients, offering insights into the disease's progression and potential therapeutic targets (Kepe et al., 2006).
Dual Kinase Inhibitors
c-Met/VEGFR2 Inhibitors : A series of compounds, including quinoline derivatives, have been synthesized as dual inhibitors of c-Met and VEGFR2 receptor tyrosine kinases, showing potent in vitro activity and efficacy in vivo for tumor models. These findings support their potential in cancer therapy (Mannion et al., 2009).
properties
IUPAC Name |
2-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-25-14-7-6-12-10-13(18(23)22-17(12)11-14)8-9-21-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBGZROAMMFADE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
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